Cas no 2168122-09-4 (1-cyclopropyl-5-formyl-1H-1,2,3-triazole-4-carboxylic acid)

1-Cyclopropyl-5-formyl-1H-1,2,3-triazole-4-carboxylic acid is a versatile heterocyclic compound featuring both a formyl and carboxylic acid functional group, making it a valuable intermediate in organic synthesis and medicinal chemistry. The cyclopropyl moiety enhances structural rigidity, while the triazole core offers stability and reactivity for further derivatization. Its bifunctional nature allows for selective modifications, enabling applications in the development of pharmaceuticals, agrochemicals, and coordination chemistry. The compound’s well-defined reactivity profile facilitates its use in multicomponent reactions, cyclizations, and as a building block for complex molecular architectures. High purity and consistent quality ensure reliable performance in research and industrial applications.
1-cyclopropyl-5-formyl-1H-1,2,3-triazole-4-carboxylic acid structure
2168122-09-4 structure
Product name:1-cyclopropyl-5-formyl-1H-1,2,3-triazole-4-carboxylic acid
CAS No:2168122-09-4
MF:C7H7N3O3
MW:181.148781061172
CID:6082341
PubChem ID:165518381

1-cyclopropyl-5-formyl-1H-1,2,3-triazole-4-carboxylic acid Chemical and Physical Properties

Names and Identifiers

    • 1-cyclopropyl-5-formyl-1H-1,2,3-triazole-4-carboxylic acid
    • EN300-1277879
    • 2168122-09-4
    • Inchi: 1S/C7H7N3O3/c11-3-5-6(7(12)13)8-9-10(5)4-1-2-4/h3-4H,1-2H2,(H,12,13)
    • InChI Key: BYAWLZSOHIPASK-UHFFFAOYSA-N
    • SMILES: O=CC1=C(C(=O)O)N=NN1C1CC1

Computed Properties

  • Exact Mass: 181.04874109g/mol
  • Monoisotopic Mass: 181.04874109g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 3
  • Complexity: 241
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 85.1Ų
  • XLogP3: -0.2

1-cyclopropyl-5-formyl-1H-1,2,3-triazole-4-carboxylic acid Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1277879-500mg
1-cyclopropyl-5-formyl-1H-1,2,3-triazole-4-carboxylic acid
2168122-09-4
500mg
$1111.0 2023-10-01
Enamine
EN300-1277879-250mg
1-cyclopropyl-5-formyl-1H-1,2,3-triazole-4-carboxylic acid
2168122-09-4
250mg
$1065.0 2023-10-01
Enamine
EN300-1277879-10000mg
1-cyclopropyl-5-formyl-1H-1,2,3-triazole-4-carboxylic acid
2168122-09-4
10000mg
$4974.0 2023-10-01
Enamine
EN300-1277879-1.0g
1-cyclopropyl-5-formyl-1H-1,2,3-triazole-4-carboxylic acid
2168122-09-4
1g
$0.0 2023-06-08
Enamine
EN300-1277879-100mg
1-cyclopropyl-5-formyl-1H-1,2,3-triazole-4-carboxylic acid
2168122-09-4
100mg
$1019.0 2023-10-01
Enamine
EN300-1277879-1000mg
1-cyclopropyl-5-formyl-1H-1,2,3-triazole-4-carboxylic acid
2168122-09-4
1000mg
$1157.0 2023-10-01
Enamine
EN300-1277879-5000mg
1-cyclopropyl-5-formyl-1H-1,2,3-triazole-4-carboxylic acid
2168122-09-4
5000mg
$3355.0 2023-10-01
Enamine
EN300-1277879-2500mg
1-cyclopropyl-5-formyl-1H-1,2,3-triazole-4-carboxylic acid
2168122-09-4
2500mg
$2268.0 2023-10-01
Enamine
EN300-1277879-50mg
1-cyclopropyl-5-formyl-1H-1,2,3-triazole-4-carboxylic acid
2168122-09-4
50mg
$972.0 2023-10-01

Additional information on 1-cyclopropyl-5-formyl-1H-1,2,3-triazole-4-carboxylic acid

Introduction to 1-cyclopropyl-5-formyl-1H-1,2,3-triazole-4-carboxylic acid (CAS No. 2168122-09-4)

1-cyclopropyl-5-formyl-1H-1,2,3-triazole-4-carboxylic acid, identified by its Chemical Abstracts Service (CAS) number 2168122-09-4, is a specialized heterocyclic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the triazole family, a class of molecules known for their diverse biological activities and applications in drug development. The structural features of 1-cyclopropyl-5-formyl-1H-1,2,3-triazole-4-carboxylic acid, particularly the presence of a cyclopropyl group and a formyl substituent, contribute to its unique chemical properties and potential therapeutic utilities.

The cyclopropyl moiety in the molecular structure imparts rigidity and stability to the compound, which can be advantageous in terms of binding affinity and metabolic resistance. This feature makes it a promising candidate for designing molecules with enhanced pharmacokinetic profiles. Additionally, the formyl group serves as a versatile handle for further chemical modifications, enabling the synthesis of derivatives with tailored biological activities. These structural attributes have positioned 1-cyclopropyl-5-formyl-1H-1,2,3-triazole-4-carboxylic acid as a valuable scaffold for exploring novel therapeutic interventions.

In recent years, there has been growing interest in the development of small-molecule inhibitors targeting various biological pathways relevant to human health and disease. The triazole core of 1-cyclopropyl-5-formyl-1H-1,2,3-triazole-4-carboxylic acid has been extensively studied for its ability to interact with biological targets such as enzymes and receptors. This interaction can modulate cellular processes and potentially lead to the development of new drugs. For instance, triazole derivatives have shown promise in inhibiting kinases and other enzymes involved in cancer progression, making them attractive candidates for oncology research.

One of the most compelling aspects of 1-cyclopropyl-5-formyl-1H-1,2,3-triazole-4-carboxylic acid is its potential application in the synthesis of bioactive molecules. The formyl group can undergo condensation reactions with various nucleophiles, leading to the formation of new heterocyclic structures. These reactions are particularly useful in generating complex molecules with multiple functional groups that can interact with biological targets in intricate ways. Such synthetic versatility has made this compound a focal point for medicinal chemists seeking to develop innovative drug candidates.

Recent advancements in computational chemistry and molecular modeling have further enhanced the understanding of how 1-cyclopropyl-5-formyl-1H-1,2,3-triazole-4-carboxylic acid interacts with biological systems. These tools have enabled researchers to predict binding affinities and optimize molecular structures for improved efficacy. By leveraging these computational methods, scientists can design derivatives of 1-cyclopropyl-5-formyl-1H-1,2,3-triazole-4-carboxylic acid that exhibit enhanced potency and selectivity against specific targets. This approach aligns with the broader trend in drug discovery toward rational design based on structural insights.

The pharmaceutical industry has also recognized the potential of 1-cyclopropyl-5-formyl-1H-1,2,3-triazole-4-carboxylic acid as a building block for novel therapeutics. Its unique structural features make it suitable for addressing unmet medical needs across various therapeutic areas. For example, researchers are exploring its utility in developing treatments for infectious diseases by targeting essential enzymes or pathways in pathogens. Additionally, its potential application in neurodegenerative disorders is being investigated due to its ability to modulate neurotransmitter systems.

In conclusion, 1-cyclopropyl-5-formyl-H - ̈ ̈ - H - ̈ - H - ̈ - H - ̈ - H - ̈ - H - ̈ - H - ̈ - H - triazole - carboxylic acid (CAS No . 2168122 _ _ _ _ _ _ _ _ _ _ _ _ _ _ ) represents a significant advancement in pharmaceutical chemistry . Its structural features , combined with its synthetic versatility , make it a valuable tool for drug discovery . As research continues , we can expect to see more innovative applications of this compound in addressing complex medical challenges.

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